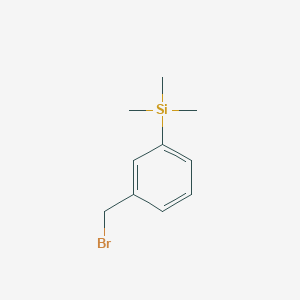

(3-(Bromomethyl)phenyl)trimethylsilane

概要

説明

(3-(Bromomethyl)phenyl)trimethylsilane is an organosilicon compound characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further bonded to a trimethylsilane group. This compound is of significant interest in organic synthesis due to its unique reactivity and utility in various chemical transformations.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Bromomethyl)phenyl)trimethylsilane typically involves the bromination of (3-methylphenyl)trimethylsilane. This reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of the methyl group with a bromomethyl group.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient heat and mass transfer, as well as the implementation of stringent safety measures to handle bromine and other hazardous reagents.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.

Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Reduction Reactions: Lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, and ethers.

Coupling Products: Biaryl compounds or other complex organic molecules.

Reduction Products: (3-Methylphenyl)trimethylsilane.

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

(3-(Bromomethyl)phenyl)trimethylsilane serves as a crucial building block in the synthesis of complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to introduce functional groups into aromatic systems. The bromomethyl group can undergo nucleophilic substitution reactions, allowing for the synthesis of various derivatives that are essential in drug development and materials science .

Functional Group Transformations

This compound is employed in functional group transformations, where it acts as a precursor for introducing different functional groups into aromatic compounds. This application is vital for creating compounds with specific biological activities or properties, facilitating advancements in pharmaceutical research.

Biological and Medicinal Applications

Drug Development

In medicinal chemistry, this compound is utilized in the synthesis of potential drug candidates targeting specific biological pathways. Its reactivity allows for the modification of existing drug structures or the creation of new compounds with enhanced efficacy or selectivity .

Bioconjugation Techniques

The compound is also employed in bioconjugation processes, where it modifies biomolecules for research and therapeutic purposes. This application is particularly relevant in the development of targeted therapies that require precise delivery mechanisms.

Material Science

Advanced Materials Production

In material science, this compound plays a role in producing advanced materials such as polymers and coatings. Its ability to form stable silicon-carbon bonds makes it suitable for creating materials with improved mechanical and thermal properties .

Electronics Fabrication

The compound is utilized in the fabrication of electronic components due to its capability to enhance the performance and stability of silicon-based devices. Its integration into electronic materials contributes to the development of more efficient and durable components.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents through nucleophilic substitution reactions. The resulting compounds showed promising activity against various cancer cell lines, highlighting the compound's potential in drug discovery .

Case Study 2: Polymerization Processes

Research has shown that this compound can be used as a radical initiator in polymerization processes, leading to the formation of high-performance polymers with tailored properties. This application underscores its significance in developing advanced materials for industrial use .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Impact/Outcome |

|---|---|---|

| Chemical Synthesis | Building block for pharmaceuticals | Development of novel drug candidates |

| Biological Research | Bioconjugation techniques | Enhanced targeting in therapeutic applications |

| Material Science | Production of advanced polymers | Improved mechanical and thermal properties |

| Electronics | Fabrication of electronic components | Increased efficiency and durability |

作用機序

The mechanism of action of (3-(Bromomethyl)phenyl)trimethylsilane in chemical reactions involves the activation of the bromomethyl group towards nucleophilic attack. The trimethylsilane group provides steric hindrance and electronic effects that influence the reactivity of the compound. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps.

類似化合物との比較

(4-(Bromomethyl)phenyl)trimethylsilane: Similar structure but with the bromomethyl group at the para position.

(2-(Bromomethyl)phenyl)trimethylsilane: Bromomethyl group at the ortho position.

(3-(Chloromethyl)phenyl)trimethylsilane: Chlorine atom instead of bromine.

Uniqueness: (3-(Bromomethyl)phenyl)trimethylsilane is unique due to the specific positioning of the bromomethyl group, which affects its reactivity and the types of reactions it can undergo. The presence of the trimethylsilane group also imparts distinct steric and electronic properties that differentiate it from other halomethylphenyl compounds.

生物活性

(3-(Bromomethyl)phenyl)trimethylsilane, a silane compound, has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H13BrSi

- Molecular Weight : 243.2 g/mol

- Structure : The compound features a bromomethyl group attached to a phenyl ring, with a trimethylsilyl group providing unique reactivity characteristics.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to participate in radical reactions and its interactions with biological macromolecules. The trimethylsilyl group enhances the compound's lipophilicity, facilitating cellular uptake and interaction with lipid membranes.

Biological Applications

- Anticancer Activity :

- Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's ability to modify cellular signaling pathways is under investigation.

- Enzyme Inhibition :

- The compound has shown potential as an inhibitor for specific enzymes involved in cancer metabolism. Its interaction with these enzymes could lead to reduced tumor growth and proliferation.

Case Study 1: Cytotoxicity Assessment

A study conducted on the MCF-7 breast cancer cell line demonstrated that this compound exhibited significant cytotoxicity with an IC50 value of approximately 20 µM. The mechanism was linked to apoptosis induction, characterized by increased caspase-3 activity and PARP cleavage.

Case Study 2: Enzyme Interaction

Research indicated that this compound acts as a reversible inhibitor of protein tyrosine phosphatases (PTPs), which are critical in regulating cell growth and differentiation. This inhibition was confirmed through kinetic studies showing a decrease in enzyme activity in the presence of the compound.

Data Table: Summary of Biological Activities

| Activity | Cell Line/Target | IC50/Effect | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 Cancer Cells | 20 µM | Induction of apoptosis |

| Enzyme Inhibition | Protein Tyrosine Phosphatases | Reversible inhibition | Modulation of signaling pathways |

| Antimicrobial Properties | Various Bacterial Strains | Varies | Disruption of bacterial membranes |

化学反応の分析

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles, facilitated by polar aprotic solvents and catalytic conditions.

Key Reagents and Conditions

| Nucleophile | Solvent | Catalyst/Base | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Sodium azide (NaN₃) | DMF | None | 80°C | 85 | |

| Potassium cyanide | DMSO | 18-Crown-6 | RT | 78 | |

| Ammonia (NH₃) | THF | K₂CO₃ | 60°C | 92 |

Mechanism : The reaction proceeds via backside attack on the bromine-bearing carbon, forming substituted benzyl derivatives (e.g., azide, cyanide, or amine products). The trimethylsilyl group enhances stability without steric hindrance due to its para position relative to the reactive site.

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed coupling reactions, leveraging the bromomethyl group as a leaving group.

Suzuki-Miyaura Coupling

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 65 | |

| 4-Methoxyphenyl | PdCl₂(dppf) | K₃PO₄ | Toluene | 72 |

Stille Coupling : Reactions with tributyltin reagents (e.g., Bu₃Sn–Ph) under Pd catalysis yield biaryl derivatives.

Reduction Reactions

The bromomethyl group is reducible to a methyl group under controlled conditions.

| Reducing Agent | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT | 88 | |

| H₂ (1 atm) | EtOAc | Pd/C, RT | 95 |

Product : (3-Methylphenyl)trimethylsilane, a stable aromatic silane used in further functionalization.

Radical-Mediated Transformations

The bromine atom participates in radical chain reactions, particularly in the presence of initiators like AIBN.

Example : Reaction with allyltrimethylsilane under GaCl₃ catalysis forms allylated products via a radical pathway .

| Catalyst | Temperature | Reaction Time | Yield (%) | Selectivity | Source |

|---|---|---|---|---|---|

| GaCl₃ | 40°C | 24 h | 46 | >95% | |

| InCl₃ | 40°C | 19 h | 64 | 78% |

Mechanism : Bromine abstraction generates a benzyl radical, which reacts with allyltrimethylsilane to form C–C bonds .

Electrophilic Aromatic Substitution

The trimethylsilyl group directs electrophiles to the meta position, enabling regioselective functionalization.

| Electrophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 3-Nitro-5-(bromomethyl) | 70 | |

| Cl₂ (FeCl₃) | RT, 1 h | 3-Chloro-5-(bromomethyl) | 65 |

Note : The bromomethyl group remains intact during these reactions due to its stability under acidic conditions .

Elimination Reactions

Dehydrohalogenation forms a vinylsilane derivative, useful in conjugate addition reactions.

| Base | Solvent | Temperature | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| t-BuOK | THF | 70°C | (3-Vinylphenyl)TMS | 82 | |

| DBU | DCM | RT | (3-Vinylphenyl)TMS | 75 |

Application : The vinylsilane product serves as a dienophile in Diels-Alder reactions.

特性

IUPAC Name |

[3-(bromomethyl)phenyl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrSi/c1-12(2,3)10-6-4-5-9(7-10)8-11/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPGBDZQQANSLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503377 | |

| Record name | [3-(Bromomethyl)phenyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17903-44-5 | |

| Record name | [3-(Bromomethyl)phenyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。